
N-Acetyl-S-(2-carboxyethyl)-L-cysteine
Overview
Description
N-Acetyl-S-(2-carboxyethyl)-L-cysteine is a derivative of the amino acid cysteine It is characterized by the presence of an acetyl group attached to the nitrogen atom and a carboxyethyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(2-carboxyethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the carboxyethyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with an appropriate carboxyethylating agent under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-S-(2-carboxyethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Acylating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various acyl derivatives.
Scientific Research Applications
N-Acetyl-S-(2-carboxyethyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in cellular processes and as a biomarker for certain metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and detoxification of harmful substances.
Industry: Utilized in the production of pharmaceuticals and as an additive in various chemical formulations.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-carboxyethyl)-L-cysteine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
N-Acetyl-L-cysteine: Similar structure but lacks the carboxyethyl group.
S-Carboxymethyl-L-cysteine: Similar structure but with a carboxymethyl group instead of a carboxyethyl group.
N-Acetyl-S-(2-carboxypropyl)-L-cysteine: Similar structure but with a carboxypropyl group.
Uniqueness: N-Acetyl-S-(2-carboxyethyl)-L-cysteine is unique due to its specific structure, which imparts distinct biochemical properties. The presence of both the acetyl and carboxyethyl groups allows it to participate in unique chemical reactions and biological processes that are not possible with its analogs .
Properties
IUPAC Name |
(2R)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQPFBSYILTXKI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966198 | |
| Record name | S-(2-Carboxyethyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51868-61-2 | |
| Record name | S-(2-Carboxyethyl)-N-acetylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051868612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Carboxyethyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-S-(2-CARBOXYETHYL)-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFS74C5561 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CEMA relate to acrolein exposure?
A1: CEMA is formed when acrolein reacts with glutathione in the body, which is then further metabolized and excreted in urine. [, , , ] This makes CEMA a useful biomarker for assessing recent acrolein exposure in humans. Studies have demonstrated significantly higher levels of CEMA in the urine of smokers compared to non-smokers, highlighting the role of tobacco smoke as a major source of acrolein exposure. [, ]
Q2: What analytical methods are used to measure CEMA levels?
A2: Researchers utilize advanced analytical techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to accurately quantify CEMA levels in urine samples. [, , ] These methods offer high sensitivity and specificity, enabling the detection of even minute quantities of CEMA.
Q3: Besides smoking, what other sources contribute to acrolein exposure?
A3: Acrolein is generated from various sources, including combustion processes (e.g., burning of fuels, biomass), industrial emissions, and even cooking certain foods at high temperatures. [, ] Additionally, acrolein can be produced endogenously within the body as a byproduct of lipid peroxidation and polyamine metabolism. []
Q4: How does acrolein, and by extension CEMA, impact glucose metabolism and diabetes risk?
A4: A large cohort study revealed a correlation between elevated levels of acrolein metabolites, including CEMA, and impaired glucose homeostasis, leading to an increased risk of developing type 2 diabetes. [] The study suggests that acrolein may contribute to diabetes risk by promoting oxidative stress, lipid peroxidation, protein carbonylation, and DNA damage. []
Q5: What are the implications of these findings for public health?
A6: Given the widespread presence of acrolein in the environment and its potential health risks, monitoring exposure levels using biomarkers like CEMA is crucial. [] This information can inform public health interventions aimed at reducing exposure to acrolein from various sources, particularly tobacco smoke and other combustion-related emissions. [, ] Further research is necessary to fully elucidate the mechanisms by which acrolein impacts human health and to develop effective strategies for mitigating its potential risks.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


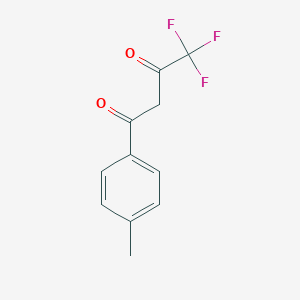
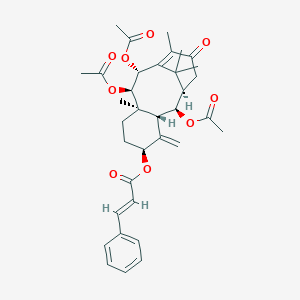
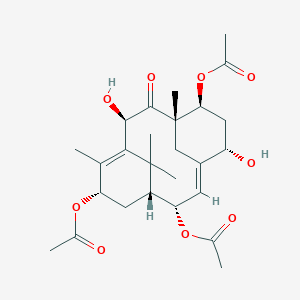
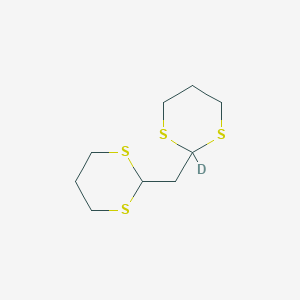
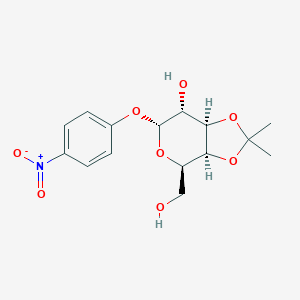
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)
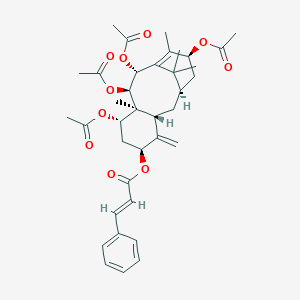

![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)
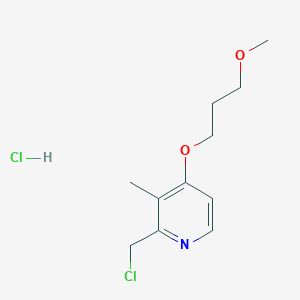
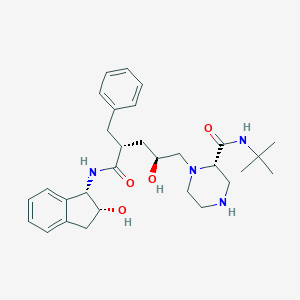
![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)
